D-Fructose-3,4-13C2
Description
D-Fructose-3,4-¹³C₂ is a stable isotope-labeled derivative of D-fructose, where carbon atoms at positions 3 and 4 are replaced with the non-radioactive ¹³C isotope. This compound is critical in metabolic flux analysis (MFA) and nuclear magnetic resonance (NMR)-based studies, enabling precise tracking of fructose metabolism in biological systems. Its molecular formula is C₆H₁₂O₆ (with two ¹³C atoms), and it shares the same structural backbone as unlabeled D-fructose, a ketonic hexose sugar. Applications include elucidating pathways in glycolysis, the pentose phosphate pathway, and hepatic metabolism, particularly in studies requiring differentiation of isotopic enrichment in downstream metabolites .
Properties
Molecular Formula |
C₄¹³C₂H₁₂O₆ |
|---|---|
Molecular Weight |
182.14 |
Synonyms |
Advantose FS 95-3,4-13C2; D-(-)-Fructose-3,4-13C2; D-(-)-Levulose-3,4-13C2; D-Arabino-2-hexulose-3,4-13C2; Fructose-3,4-13C2; Fruit Sugar-3,4-13C2; Fujifructo L 95-3,4-13C2; Furucton-3,4-13C2; Hi-Fructo 970-3,4-13C2; Krystar-3,4-13C2; Krystar 300-3,4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Other ¹³C-Labeled Carbohydrates
[2,3,4,6,6-²H₅, 3,4-¹³C₂]-D-Glucose
This glucose derivative, labeled with deuterium and ¹³C at positions 3 and 4, is used in hyperpolarized ¹³C magnetic resonance spectroscopy (MRS) to monitor glycolysis in vivo. Unlike D-fructose-3,4-¹³C₂, which primarily enters metabolism via fructokinase, this glucose analog generates labeled intermediates like 3-phosphoglycerate (3PG) and pyruvate, detectable via distinct ¹³C NMR peaks (e.g., 179.8 ppm for 3PG). This highlights how labeling positions and parent sugar structure dictate metabolic fate and detectable products .
[U-¹³C₃]Pyruvate and [1,2-¹³C₂]Oxaloacetate
Pyruvate uniformly labeled with ¹³C ([U-¹³C₃]pyruvate) feeds into the TCA cycle, producing oxaloacetate isotopomers such as [3,4-¹³C₂]oxaloacetate. In contrast, D-fructose-3,4-¹³C₂ would label downstream metabolites like acetyl-CoA or glycerol-3-phosphate, depending on tissue-specific pathways. The symmetry of the TCA cycle can dilute or redistribute ¹³C labels, unlike fructose metabolism, which bypasses some steps, leading to distinct isotopomer patterns .
Table 1: Comparison of ¹³C-Labeled Carbohydrates
Comparison with Other 3,4-¹³C₂-Labeled Compounds
Testosterone-3,4-¹³C₂
Testosterone-3,4-¹³C₂ (CAS 82938-02-1) is used in steroid metabolism studies. While structurally unrelated to fructose, its 3,4-¹³C₂ labeling enables tracing androgen synthesis and degradation. Unlike fructose, which is water-soluble, testosterone’s hydrophobicity necessitates lipid-phase extraction techniques, complicating its detection compared to fructose derivatives .
Cholesterol-3,4-¹³C₂
Cholesterol-3,4-¹³C₂ (CAS 78887-48-6) is employed in lipid metabolism research. The ¹³C labels at positions 3 and 4 help study cholesterol biosynthesis via the mevalonate pathway. Unlike fructose, cholesterol’s complex ring structure and incorporation into membranes limit its metabolic turnover rate, requiring longer experimental timelines .
Table 2: 3,4-¹³C₂-Labeled Non-Carbohydrate Compounds
Analytical Techniques and Metabolic Insights
GC-MS and LC-MS/MS
D-Fructose-3,4-¹³C₂-derived metabolites (e.g., [3,4-¹³C₂]acetyl-CoA) are quantified via GC-MS, offering high sensitivity for short-chain fatty acids. In contrast, [1,4-¹³C₂]fumarate-to-malate conversion is monitored via hyperpolarized ¹³C MRS, emphasizing technique variability based on compound stability and target pathways .
Isotopomer Enrichment Dynamics
Studies using [3,4-¹³C₂]-4-hydroxynonanoate in rat liver perfusion demonstrate plateaued acetate enrichment at 0.4 mM substrate concentration, reflecting saturation of β-oxidation enzymes. Similarly, fructose labeling may show saturation in hepatic pathways, though exact thresholds require further study .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
